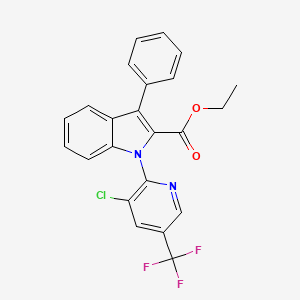
1-(3-クロロ-5-(トリフルオロメチル)-2-ピリジニル)-3-フェニル-1H-インドール-2-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a pyridine ring, and an indole core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
科学的研究の応用
Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to produce the indole core. The final step involves esterification with ethyl chloroformate under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
化学反応の分析
Types of Reactions
Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Amines.
Substitution: Substituted indole derivatives.
作用機序
The mechanism of action of Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
Ethyl 3-chloro-5-(trifluoromethyl)picolinate: Shares the trifluoromethyl and chloro groups but lacks the indole core.
3-Chloro-5-(trifluoromethyl)-1H-1,2,4-triazole: Contains similar functional groups but has a different core structure
Uniqueness
Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate is unique due to its combination of a pyridine ring, an indole core, and a trifluoromethyl group. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for research and development in various fields .
生物活性
Ethyl 1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-3-phenyl-1H-indole-2-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₆H₁₆ClF₃N₃O₂
- Molecular Weight : 391.78 g/mol
- CAS Number : 338965-01-8
- Melting Point : 75–77 °C
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of its notable effects:
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens, particularly Mycobacterium tuberculosis (Mtb). A study synthesized a series of 3-phenyl-1H-indoles and evaluated their antimycobacterial activity. The findings indicated that certain derivatives demonstrated significant inhibition of Mtb growth without cross-resistance to first-line drugs, suggesting a promising avenue for tuberculosis treatment development .
Anticancer Activity
The structure-activity relationship (SAR) studies have shown that the presence of the chloro and trifluoromethyl groups is essential for eliciting antiproliferative activity against cancer cell lines. In vitro assays revealed that the compound could inhibit cell viability in various cancer models, indicating potential as an anticancer agent .
Study on Antimycobacterial Activity
A particular study focused on the synthesis and evaluation of 3-phenyl-1H-indoles against Mtb. The results showed that one of the evaluated compounds exhibited:
- Minimum Inhibitory Concentration (MIC) : Effective at low concentrations.
- Bactericidal Activity : Demonstrated time-dependent kill kinetics, comparable to first-line drugs like rifampicin.
The compound was found to be devoid of apparent toxicity towards mammalian cell lines (HepG2 and Vero), suggesting a favorable safety profile for further development .
| Compound | MIC (µM) | Bactericidal Concentration | Toxicity (CC50) |
|---|---|---|---|
| Compound 3r | 10 | 40 | >30 |
Anticancer Efficacy
Another research effort investigated the anticancer properties of related indole derivatives. The results indicated that compounds with similar structural motifs could effectively inhibit proliferation in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups like Cl and CF₃ was crucial for enhancing activity .
特性
IUPAC Name |
ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylindole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF3N2O2/c1-2-31-22(30)20-19(14-8-4-3-5-9-14)16-10-6-7-11-18(16)29(20)21-17(24)12-15(13-28-21)23(25,26)27/h3-13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDGBGFDGOOHAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













